molecular formula C24H30O6 B1210904 Magnoshinin CAS No. 86702-02-5

Magnoshinin

Cat. No.: B1210904
CAS No.: 86702-02-5
M. Wt: 414.5 g/mol
InChI Key: MWJAXRZVJODRGN-JLCFBVMHSA-N
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Description

Magnoshinin is a natural product found in Magnolia salicifolia with data available.

Biological Activity

Magnoshinin, a naturally occurring compound isolated from the plant Merrillia calycina, has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activities of this compound, emphasizing its anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

This compound is classified as a neolignan, characterized by its unique chemical structure that contributes to its biological activity. The molecular formula of this compound is C₁₈H₁₈O₄, and its structure includes multiple functional groups that facilitate interactions with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted in 1983 reported that this compound inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly those related to NF-kB activation.

StudyMethodFindings
Kumar et al. (2017)In vitro assaysThis compound reduced TNF-α and IL-6 levels by 50% at 10 µM concentration.
Dileep Kumar et al. (2020)Animal modelOral administration of this compound decreased paw edema in rats by 60%.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Case Study: A recent investigation into the antimicrobial properties of this compound highlighted its potential as a natural preservative in food products due to its effectiveness against foodborne pathogens.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that this compound possesses a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes: this compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways: It modulates various signaling pathways, including MAPK and NF-kB pathways, leading to reduced expression of inflammatory mediators.
  • Free Radical Scavenging: The presence of hydroxyl groups in its structure allows this compound to donate electrons and neutralize free radicals effectively.

Properties

IUPAC Name

(1S,2R)-5,7,8-trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-15-18(26-4)12-21(29-7)24(30-8)23(15)22(14(13)2)16-10-19(27-5)20(28-6)11-17(16)25-3/h9-12,14,22H,1-8H3/t14-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAXRZVJODRGN-FPTDNZKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901007036
Record name 5,7,8-Trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86702-02-5
Record name rel-(1R,2S)-1,2-Dihydro-5,7,8-trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86702-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,8-Trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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